

Application Notes and Protocols: N-PEG3-N'-(propargyl-PEG4)-Cy5 (Lyophilized)

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Compound of Interest

Compound Name: N-PEG3-N'-(propargyl-PEG4)-Cy5

Cat. No.: B15621451 Get Quote

Product Name: **N-PEG3-N'-(propargyl-PEG4)-Cy5** Audience: Researchers, scientists, and drug development professionals.

Product Description

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a versatile, fluorescent labeling reagent designed for advanced applications in bioconjugation, molecular imaging, and Proteolysis-Targeting Chimera (PROTAC) development.[1][2][3] The molecule features a bright and photostable Cyanine 5 (Cy5) fluorophore, which is ideal for detection in the far-red region of the spectrum. It is equipped with a terminal propargyl (alkyne) group, making it a prime substrate for coppercatalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1] The integrated polyethylene glycol (PEG) linkers (PEG3 and PEG4) enhance the compound's solubility in aqueous media and provide spatial separation between the fluorophore and the target molecule, minimizing potential steric hindrance and quenching effects.

This reagent is supplied in a lyophilized format to ensure stability during shipping and storage. Proper reconstitution is critical for optimal performance in downstream applications.

Product Specifications

The key quantitative data for N-PEG3-N'-(propargyl-PEG4)-Cy5 are summarized below.



Property	Specification	Reference(s)
Molecular Formula	C42H57CIN2O7	[2][3]
Molecular Weight	737.36 g/mol	[3]
Purity	Typically ≥97%	[4]
Excitation Maximum (\(\lambda\)ex)	~649 nm	[3][4]
Emission Maximum (λem)	~667 nm	[3][4]
Solubility	Soluble in DMSO, DMF, DCM, and Water	[3][4]
Storage (Lyophilized)	-20°C, protect from light and moisture	[2][4]

Reconstitution Protocol for Lyophilized Powder

This protocol provides a step-by-step guide for reconstituting lyophilized **N-PEG3-N'-** (**propargyl-PEG4)-Cy5** to create a stock solution. High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for generating a high-concentration stock solution due to its excellent solvating properties and compatibility with most downstream applications.

3.1. Materials Required

- Vial of lyophilized N-PEG3-N'-(propargyl-PEG4)-Cy5
- Anhydrous, high-purity DMSO
- Sterile, low-retention polypropylene microcentrifuge tubes
- Calibrated precision pipettes and sterile tips
- Vortex mixer
- Microcentrifuge

3.2. Reconstitution Procedure

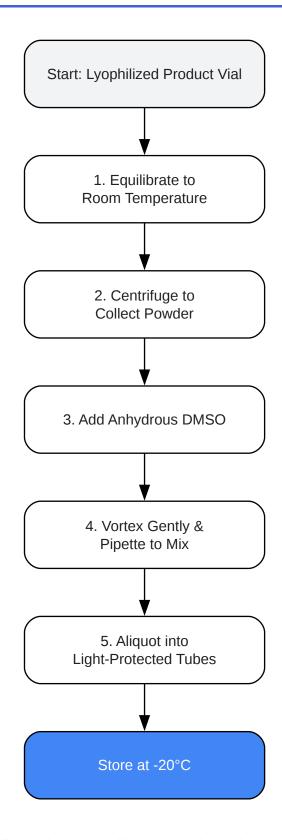
Methodological & Application





- Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.
- Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure the entire lyophilized pellet is collected at the bottom of the vial.[5][6]
- Solvent Addition: Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to create a 10 mM stock solution from 1 mg of powder:
 - Volume of DMSO (μL) = [Mass (mg) / Molecular Weight (g/mol)] x 100,000
 - ∘ Volume of DMSO (μ L) = [1 mg / 737.36 g/mol] x 100,000 ≈ 135.6 μ L
- Dissolution: Cap the vial securely and vortex gently for 10-15 seconds. Pipette the solution up and down several times to ensure complete dissolution. The solution should be clear and free of particulates.
- Final Centrifugation: Centrifuge the vial again briefly to collect the entire stock solution at the bottom.
- Transfer and Aliquot: Transfer the stock solution to a sterile, light-protected microcentrifuge tube. For long-term storage, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[5]





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Caption: Workflow for reconstituting lyophilized N-PEG3-N'-(propargyl-PEG4)-Cy5.

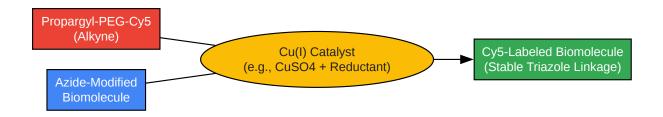


3.3. Storage and Handling of Stock Solution

- Short-Term Storage: The DMSO stock solution can be stored at 4°C for up to one week, protected from light.
- Long-Term Storage: For storage longer than one week, store aliquots at -20°C.[2][4] When stored correctly, the solution should be stable for at least six months.
- Handling: Cy5 is a fluorescent dye; therefore, always protect the lyophilized powder and reconstituted solutions from direct light to prevent photobleaching.[7] Use appropriate personal protective equipment (PPE) when handling the chemical.

Application Notes: Click Chemistry

The terminal propargyl group on **N-PEG3-N'-(propargyl-PEG4)-Cy5** makes it an ideal reagent for covalent labeling of molecules containing an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This bioorthogonal reaction is highly specific and efficient, enabling precise attachment of the Cy5 fluorophore to proteins, nucleic acids, or other biomolecules in complex biological samples.



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Caption: Logical diagram of the CuAAC click chemistry reaction.

4.1. Example Protocol: Labeling an Azide-Modified Protein

This protocol provides a general methodology for labeling an azide-containing protein. Reaction conditions, particularly catalyst and ligand concentrations, may require optimization based on the specific protein and application.

Materials Required:



- Reconstituted N-PEG3-N'-(propargyl-PEG4)-Cy5 stock solution (10 mM in DMSO)
- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
- Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
- Copper-chelating ligand stock solution (e.g., 50 mM BTTAA or TBTA in DMSO)

Labeling Procedure:

- Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components in order:
 - Azide-modified protein (to a final concentration of 10-50 μM)
 - \circ **N-PEG3-N'-(propargyl-PEG4)-Cy5** (add from stock to a final concentration of 50-250 μ M, typically 3-5 molar equivalents over the protein)
 - Buffer to reach the final desired reaction volume.
- Prepare Catalyst Premix: In a separate tube, premix the copper catalyst. Add the ligand first, followed by the CuSO₄. For example, for a 100 μL final reaction volume:
 - 1 μL of 50 mM Ligand (final concentration: 500 μM)
 - 1 μL of 50 mM CuSO₄ (final concentration: 500 μM) Vortex the premix briefly.
- Initiate Reaction: Add the reducing agent (e.g., 1 μL of 100 mM sodium ascorbate for a final concentration of 1 mM) to the main protein/dye mixture. Immediately after, add the catalyst premix (2 μL) to the main reaction tube to initiate the click reaction.
- Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
 Gentle mixing during incubation can improve efficiency.
- Purification: Remove unreacted dye and catalyst components from the labeled protein using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or



dialysis.

 Verification: Confirm successful labeling by measuring the absorbance at 280 nm (for protein) and ~649 nm (for Cy5) or by using SDS-PAGE with in-gel fluorescence scanning.

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